

An In-depth Technical Guide to (p-Nitrophenyl)acetonitrile (CAS 555-21-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Nitrophenyl)acetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, ranging from pharmaceuticals to agrochemicals.^[1] Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it a valuable building block for various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, key chemical reactions, and biological significance, with a focus on its toxicological profile.

Physicochemical Properties

(p-Nitrophenyl)acetonitrile is a cream to yellow crystalline powder.^[2] A summary of its key physicochemical properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	555-21-5	[2][3]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[2][3]
Molecular Weight	162.15 g/mol	[2][3]
Appearance	Cream to yellow crystalline powder	[2]
Melting Point	113-115 °C	[2][4]
Boiling Point	195-197 °C at 12 mmHg	[2]
Solubility	Insoluble in water; Soluble in ethanol, ether, chloroform, methanol, DMF, DMSO	[1]
Density	~1.3 g/cm ³	[1]

Spectroscopic Data

The structural characterization of (p-Nitrophenyl)acetonitrile is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (p-Nitrophenyl)acetonitrile exhibits distinct signals corresponding to the aromatic and methylene protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.25	d	2H	Ar-H (ortho to NO ₂)
~7.56	d	2H	Ar-H (meta to NO ₂)
~3.92	s	2H	-CH ₂ -

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of a quaternary carbon and symmetry in the aromatic ring, a total of 6 distinct signals are expected. While a publicly available, clearly assigned spectrum is limited, the predicted chemical shifts are as follows:

Predicted Chemical Shift (ppm)	Assignment
~20-25	-CH ₂ -
~117	-CN
~124	Ar-C (meta to NO ₂)
~129	Ar-C (ortho to NO ₂)
~138	Ar-C (ipso to CH ₂ CN)
~147	Ar-C (ipso to NO ₂)

Infrared (IR) Spectroscopy

The IR spectrum of (p-Nitrophenyl)acetonitrile shows characteristic absorption bands for its functional groups.

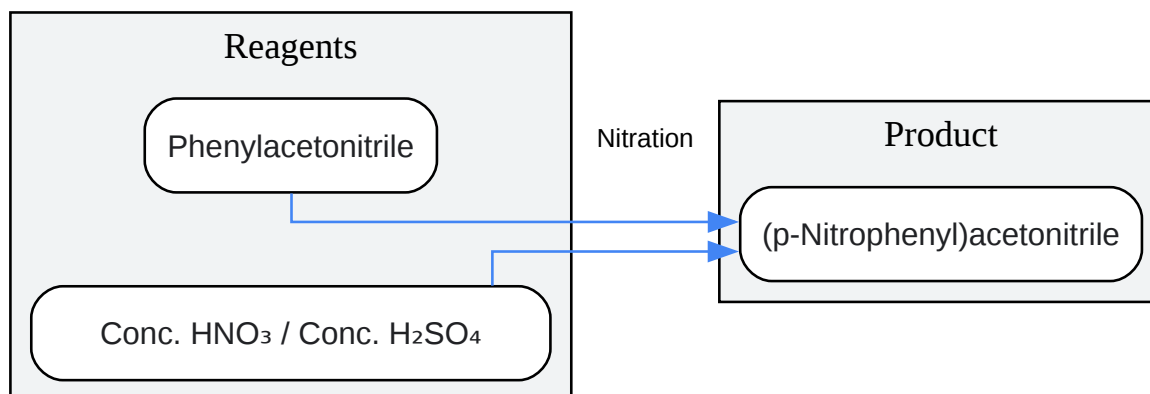
Wavenumber (cm ⁻¹)	Intensity	Assignment
~2250	Strong	C≡N stretching
~1520	Strong	Asymmetric NO ₂ stretching
~1350	Strong	Symmetric NO ₂ stretching
~1600, ~1450	Medium-Strong	C=C aromatic ring stretching

Synthesis and Chemical Reactions

(p-Nitrophenyl)acetonitrile is a key starting material for a variety of chemical transformations.

Synthesis

A common method for the synthesis of (p-Nitrophenyl)acetonitrile is the nitration of phenylacetonitrile.



[Click to download full resolution via product page](#)

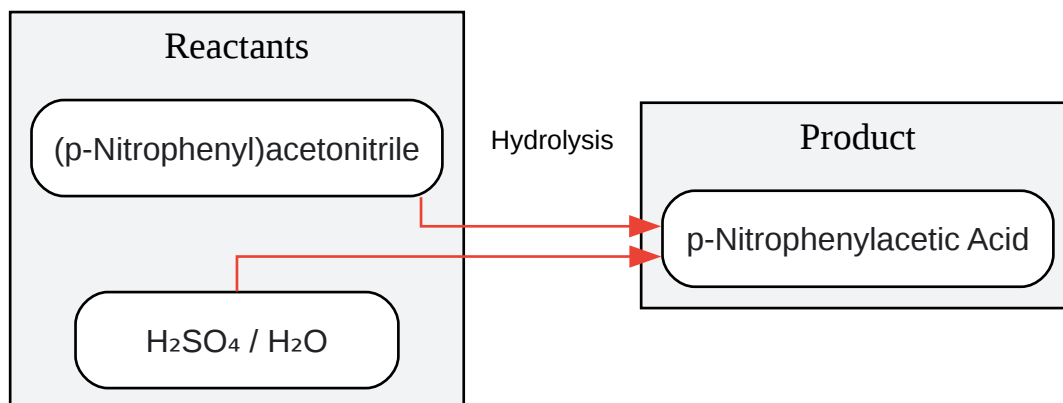
Caption: Synthesis of (p-Nitrophenyl)acetonitrile.

- A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
- Phenylacetonitrile is added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.
- The mixture is then poured onto crushed ice, leading to the precipitation of the product.
- The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure (p-Nitrophenyl)acetonitrile.

Key Chemical Reactions

(p-Nitrophenyl)acetonitrile undergoes several important reactions, making it a valuable synthetic intermediate.

The nitrile group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Hydrolysis of (p-Nitrophenyl)acetonitrile.

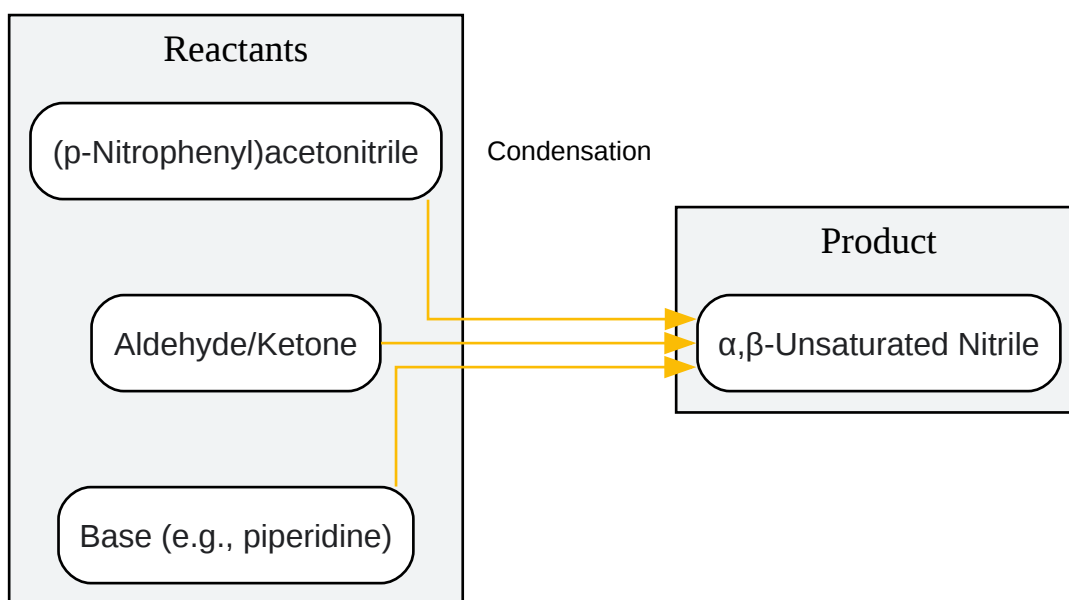
- (p-Nitrophenyl)acetonitrile is mixed with a solution of sulfuric acid in water.
- The mixture is heated under reflux for several hours.
- Upon cooling, the product, p-nitrophenylacetic acid, crystallizes out of the solution.
- The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

The nitro group is readily reduced to an amino group, providing a route to aminophenyl compounds.

- (p-Nitrophenyl)acetonitrile is dissolved in a suitable solvent, such as ethanol.
- A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), is employed.
- The reaction is typically carried out at room temperature or with gentle heating.

- After the reaction is complete, the product is isolated by neutralization and extraction, followed by purification.

The active methylene group in (p-Nitrophenyl)acetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones.^[5]



[Click to download full resolution via product page](#)

Caption: Knoevenagel condensation reaction.

- (p-Nitrophenyl)acetonitrile and an appropriate aldehyde or ketone are dissolved in a suitable solvent like ethanol or toluene.
- A catalytic amount of a weak base, such as piperidine or an amine-based ionic liquid, is added.^[2]
- The mixture is stirred at room temperature or heated to drive the reaction to completion.
- The product, an α,β -unsaturated nitrile, often precipitates from the reaction mixture and can be isolated by filtration.

The acidic protons of the methylene group can be removed by a base to form a carbanion, which can then be alkylated.

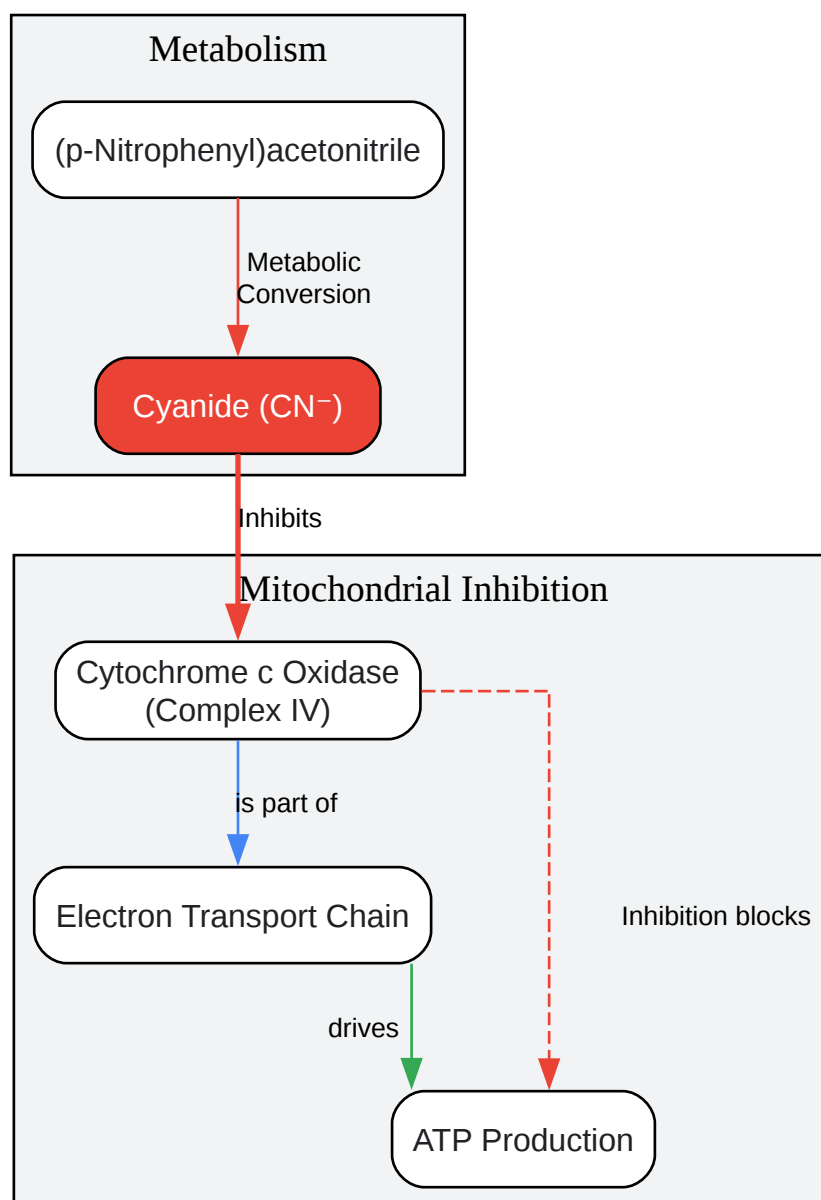
- (p-Nitrophenyl)acetonitrile is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like THF or DMF to generate the carbanion.
- An alkylating agent (e.g., an alkyl halide) is then added to the solution.
- The reaction is stirred, often at room temperature, until completion.
- Workup typically involves quenching the reaction with water and extracting the product into an organic solvent.

Biological Significance and Toxicology

(p-Nitrophenyl)acetonitrile is recognized for its toxicity, which is primarily attributed to its in vivo metabolism to cyanide.

Mechanism of Toxicity

The toxicity of (p-Nitrophenyl)acetonitrile is linked to the metabolic release of the cyanide ion (CN^-). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.



[Click to download full resolution via product page](#)

Caption: Mechanism of (p-Nitrophenyl)acetonitrile toxicity.

By binding to the ferric iron in the heme a_3 component of cytochrome c oxidase, cyanide prevents the transfer of electrons to oxygen, the final electron acceptor. This disruption of cellular respiration leads to a rapid decrease in ATP production, resulting in cellular hypoxia and, ultimately, cell death.

Toxicological Data

Parameter	Value	Species	Route	Reference
LD ₅₀	32 mg/kg	Mouse	Intravenous	[2]

Experimental Protocol: Cytochrome c Oxidase Activity Assay[7][8]

The inhibition of cytochrome c oxidase activity can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

- Preparation of Reagents:
 - Assay Buffer: Phosphate buffer (e.g., 10 mM potassium phosphate, pH 7.0).
 - Substrate: Reduced cytochrome c. This is prepared by reducing a solution of cytochrome c with a reducing agent like dithiothreitol (DTT) or sodium ascorbate. The reduction can be confirmed by measuring the absorbance ratio at 550 nm to 565 nm, which should be greater than 10.
 - Enzyme Source: Isolated mitochondria or purified cytochrome c oxidase.
 - Inhibitor: A solution of (p-Nitrophenyl)acetonitrile or sodium cyanide (as a positive control) at various concentrations.
- Assay Procedure:
 - Add the assay buffer and the enzyme source to a cuvette.
 - If testing for inhibition, pre-incubate the enzyme with the inhibitor for a defined period.
 - Initiate the reaction by adding the reduced cytochrome c substrate.
 - Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode. The oxidation of cytochrome c leads to a decrease in its characteristic absorbance at this wavelength.
- Data Analysis:

- The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
- The specific activity of the enzyme is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 μmol of reduced cytochrome c per minute.
- For inhibition studies, the percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control activity (without inhibitor). IC_{50} values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Applications

The primary application of (p-Nitrophenyl)acetonitrile is as an intermediate in organic synthesis.

[\[1\]](#)

- **Pharmaceuticals:** It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including drugs targeting the central nervous system and cardiovascular system.
- **Agrochemicals:** It is used in the production of certain pesticides and herbicides.[\[1\]](#)
- **Dyes and Pigments:** The presence of the chromophoric nitro group makes it a candidate for the synthesis of dyes.
- **Material Science:** It has been used in the preparation of materials with specific electronic or optical properties.

Conclusion

(p-Nitrophenyl)acetonitrile is a chemical of significant interest due to its versatile reactivity and its role as a key building block in the chemical industry. A thorough understanding of its properties, reactions, and toxicological profile is essential for its safe handling and effective utilization in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (p-Nitrophenyl)acetonitrile (CAS 555-21-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121139#p-nitrophenyl-acetonitrile-cas-number-555-21-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com